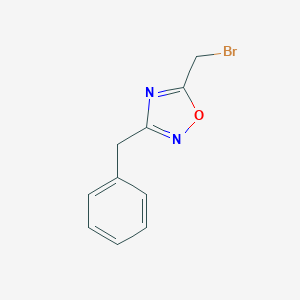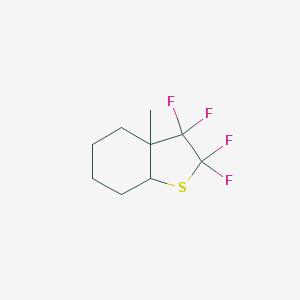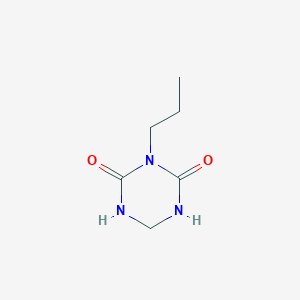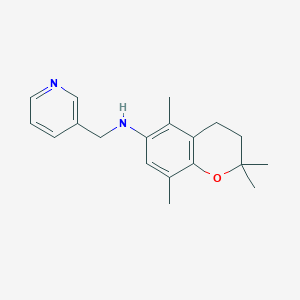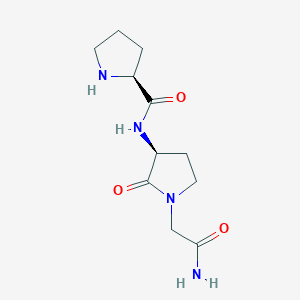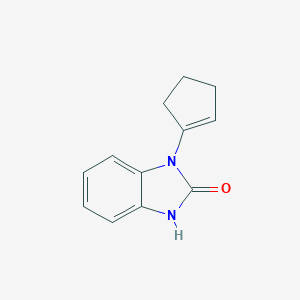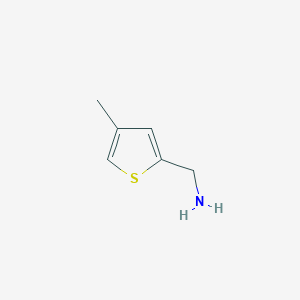![molecular formula C15H18ClN3O B011112 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one CAS No. 107021-84-1](/img/structure/B11112.png)
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one, also known as Clotrimazole, is a synthetic antifungal medication used to treat various fungal infections. Clotrimazole belongs to the class of azole antifungal drugs and is used to treat infections caused by fungi such as Candida, Aspergillus, and dermatophytes. The chemical structure of Clotrimazole is characterized by the presence of a triazole ring and a chlorophenyl group, which are responsible for its antifungal activity.
Mécanisme D'action
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one exerts its antifungal activity by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. The inhibition of ergosterol synthesis leads to the disruption of the fungal cell membrane, resulting in the death of the fungal cell.
Effets Biochimiques Et Physiologiques
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one has been shown to have minimal toxicity and is well-tolerated by patients. However, 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one may cause skin irritation or allergic reactions in some individuals. 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one is metabolized in the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one is a widely used antifungal drug and has been extensively studied for its antifungal activity. 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one has several advantages in lab experiments, including its low toxicity and well-established mechanism of action. However, 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one may have limitations in some experiments due to its specificity for fungi and lack of activity against other microorganisms.
Orientations Futures
There are several future directions for the research and development of 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one. One potential direction is the development of new formulations of 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one that can be used for the treatment of systemic fungal infections. Another direction is the investigation of the potential of 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one as a treatment for other diseases, such as cancer, due to its ability to inhibit the synthesis of ergosterol, which is also involved in the synthesis of cholesterol in humans. Additionally, the development of new analogs of 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one with enhanced antifungal activity and reduced toxicity may also be an area of future research.
Méthodes De Synthèse
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one is synthesized by a multistep process that involves the reaction of 2-chloro-4-nitrobenzyl chloride with 3,3-dimethyl-1-butanol to form 2-(4-chlorophenyl)-3,3-dimethylbutan-2-ol. This intermediate is then reacted with 1,2,4-triazole-1-yl-acetic acid to yield 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one.
Applications De Recherche Scientifique
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one has been extensively studied for its antifungal activity and has been used in various scientific research applications. 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one has been shown to inhibit the growth of various fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one has also been used in combination with other drugs to enhance their antifungal activity.
Propriétés
Numéro CAS |
107021-84-1 |
|---|---|
Nom du produit |
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one |
Formule moléculaire |
C15H18ClN3O |
Poids moléculaire |
291.77 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one |
InChI |
InChI=1S/C15H18ClN3O/c1-15(2,3)13(14(20)19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13H,8H2,1-3H3 |
Clé InChI |
GUDHIBLACZULSY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)Cl)C(=O)N2C=NC=N2 |
SMILES canonique |
CC(C)(C)C(CC1=CC=C(C=C1)Cl)C(=O)N2C=NC=N2 |
Synonymes |
1-(4-chlorobenzyl)-(1H-1,2,4-triazol-yl)-pinacolone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



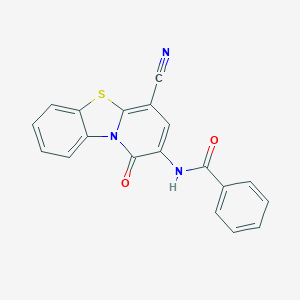
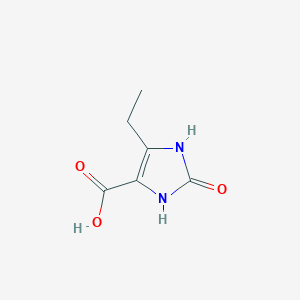
![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)
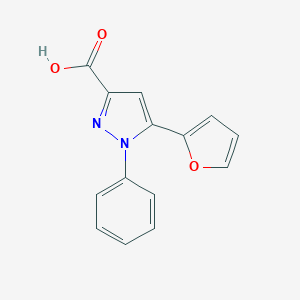
![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)

